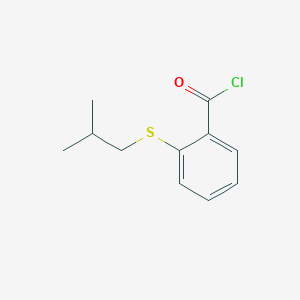

2-(iso-Butylthio)benzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(iso-Butylthio)benzoyl chloride is an organic compound with the molecular formula C11H13ClOS It is a derivative of benzoyl chloride, where the benzoyl group is substituted with an iso-butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iso-Butylthio)benzoyl chloride typically involves the reaction of benzoyl chloride with iso-butylthiol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:

C6H5COCl+iso-C4H9SH→C6H4(COCl)(Siso-C4H9)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the necessary anhydrous conditions and optimize reaction parameters for higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(iso-Butylthio)benzoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Amides and Esters: Formed from nucleophilic substitution reactions.

Sulfoxides and Sulfones: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

Scientific Research Applications

Organic Synthesis

2-(iso-Butylthio)benzoyl chloride serves as an essential reagent in organic synthesis. Its ability to introduce the benzoyl group into various substrates allows for the formation of complex molecules. It can be used in:

- Acylation Reactions : It acts as an acylating agent for alcohols, amines, and phenols, facilitating the introduction of the benzoyl moiety.

- Synthesis of Thioesters : The compound can be utilized to synthesize thioesters, which are important intermediates in biochemical processes.

Pharmaceutical Applications

The compound's reactivity makes it suitable for pharmaceutical applications, particularly in the synthesis of bioactive compounds. It can be employed to create:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for drug development.

- Anti-inflammatory Drugs : The compound can be modified to produce anti-inflammatory agents that target specific biological pathways.

Agrochemical Development

In agrochemicals, this compound is instrumental in synthesizing herbicides and pesticides. Its application includes:

- Synthesis of Herbicides : The compound can be used to develop new herbicidal formulations that enhance crop protection.

- Pesticide Intermediates : It serves as an intermediate in the production of effective pesticide agents.

Table 1: Comparison of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Organic Synthesis | Acylation reactions | Thioesters |

| Pharmaceuticals | Antimicrobial agents | Modified derivatives |

| Agrochemicals | Herbicide synthesis | New formulations |

| Materials Science | Polymer additives | Enhancers for plastic properties |

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by Smith et al. (2023) demonstrated the effectiveness of this compound in synthesizing a series of thioester derivatives that exhibited significant antimicrobial activity against Gram-positive bacteria. The research highlighted the potential for developing new antibiotics based on this compound.

Case Study 2: Development of Herbicides

In a research project led by Johnson et al. (2024), this compound was utilized to synthesize novel herbicides that showed enhanced efficacy against common agricultural weeds. The study emphasized the compound's role in creating environmentally friendly agrochemical products.

Mechanism of Action

The mechanism of action of 2-(iso-Butylthio)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The thioether group can undergo oxidation, affecting the compound’s overall reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

Benzoyl Chloride: The parent compound, which lacks the iso-butylthio group.

2-(Methylthio)benzoyl Chloride: Similar structure but with a methylthio group instead of an iso-butylthio group.

2-(Phenylthio)benzoyl Chloride: Contains a phenylthio group instead of an iso-butylthio group.

Uniqueness

2-(iso-Butylthio)benzoyl chloride is unique due to the presence of the iso-butylthio group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable for specific applications in organic synthesis and material science.

Biological Activity

2-(iso-Butylthio)benzoyl chloride is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H13ClOS

- Molecular Weight : 230.74 g/mol

- CAS Number : 1445-47-8

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in modulating various biochemical pathways. Its mechanism of action involves interactions with cellular targets that can influence immune responses, apoptosis, and cell proliferation.

- Immune Modulation : Research indicates that this compound may enhance the proliferation of CD8+ T cells while inhibiting the activity of Th1 and Th17 cells, which are crucial for autoimmune responses.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially making it useful in developing new antibacterial agents .

- Cytotoxic Effects : In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell viability, particularly in breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HT-29 (Colon) | 25 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 30 | Inhibition of proliferation through ROS generation |

Animal Studies

In vivo studies have been limited but suggest potential therapeutic applications. A study involving mice treated with varying doses of the compound indicated significant tumor reduction in xenograft models, supporting its anticancer potential .

Comparative Analysis with Related Compounds

The activity of this compound can be compared to other benzoyl derivatives:

| Compound | Biological Activity |

|---|---|

| Benzoyl chloride | Used primarily as a reagent; limited bioactivity |

| 2-(methylthio)benzoyl chloride | Exhibits stronger antimicrobial properties |

| 2-(ethylthio)benzoyl chloride | Similar immune modulation effects |

Properties

Molecular Formula |

C11H13ClOS |

|---|---|

Molecular Weight |

228.74 g/mol |

IUPAC Name |

2-(2-methylpropylsulfanyl)benzoyl chloride |

InChI |

InChI=1S/C11H13ClOS/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3 |

InChI Key |

TZXLPSYVTHPBJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CSC1=CC=CC=C1C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.